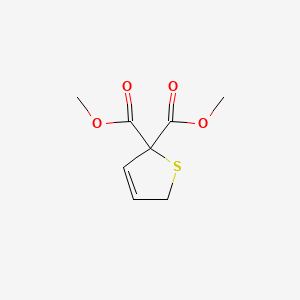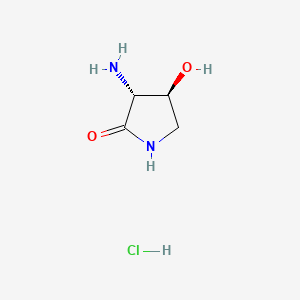
3-(difluoromethyl)-3-phenyl-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-3-phenyl-3H-diazirine is a chemical compound characterized by the presence of a diazirine ring, a difluoromethyl group, and a phenyl group. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to ultraviolet light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-3-phenyl-3H-diazirine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized from ketones or aldehydes through the reaction with hydrazine derivatives, followed by oxidation.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluorocarbene precursors. This step often involves the use of difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.
Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-3-phenyl-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring undergoes photolysis, generating reactive carbene intermediates that can form covalent bonds with nearby molecules.
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group or the phenyl ring.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources are used to induce photolysis.
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols can be used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Photolysis: Covalently bonded adducts with target molecules.
Substitution Reactions: Substituted difluoromethyl derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
3-(Difluoromethyl)-3-phenyl-3H-diazirine has diverse applications in scientific research:
Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions.
Biology: Employed in the identification of binding sites on biomolecules and the mapping of protein interaction networks.
Medicine: Utilized in drug discovery and development to identify potential drug targets and elucidate mechanisms of action.
Industry: Applied in the development of advanced materials and the synthesis of complex organic molecules.
Mechanism of Action
The primary mechanism of action of 3-(difluoromethyl)-3-phenyl-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to ultraviolet light. These carbenes can insert into C-H, N-H, O-H, and other bonds, forming covalent linkages with target molecules. This property makes the compound valuable for studying molecular interactions and identifying binding sites.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-3-phenyl-3H-diazirine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-3-methyl-3H-diazirine: Similar structure but with a methyl group instead of a phenyl group.
3-(Difluoromethyl)-3-ethyl-3H-diazirine: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
3-(Difluoromethyl)-3-phenyl-3H-diazirine is unique due to the combination of the diazirine ring, difluoromethyl group, and phenyl group, which imparts specific reactivity and stability. The presence of the phenyl group enhances the compound’s ability to interact with aromatic systems, making it particularly useful in studying interactions involving aromatic amino acids and other aromatic biomolecules.
Properties
IUPAC Name |
3-(difluoromethyl)-3-phenyldiazirine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)8(11-12-8)6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFFPSMFXPSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1,N3-Di[2-[[4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethyl]benzene-1,3-dicarboxamide](/img/structure/B6604609.png)

![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)

![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)

![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)




